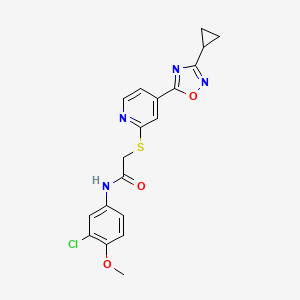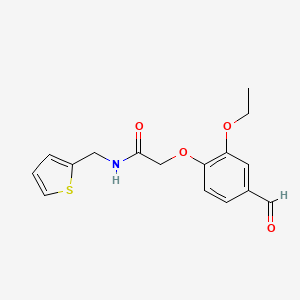
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as EFTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. This compound's anti-inflammatory and antioxidant properties are believed to be due to its ability to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. This compound has also been shown to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress. In addition, it has been shown to have potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of this compound's mechanism of action and its potential as a neuroprotective agent. Further research is also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, the development of more efficient synthesis methods for this compound may improve its availability and affordability for research purposes.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Despite its low solubility in water, this compound has several advantages for lab experiments and holds promise for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential for clinical applications.
Métodos De Síntesis
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been synthesized using different methods, including the reaction of 2-(2-ethoxy-4-formylphenoxy) acetamide with thiophen-2-ylmethylamine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the product is obtained after purification through recrystallization. Other methods include the reaction of 2-(2-ethoxy-4-formylphenoxy) acetamide with thiophen-2-ylmethylamine in the presence of sodium hydride and dimethylformamide. The reaction mixture is then heated, and the product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been shown to have potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-20-15-8-12(10-18)5-6-14(15)21-11-16(19)17-9-13-4-3-7-22-13/h3-8,10H,2,9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBFPWUOMQDZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2863652.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2863657.png)
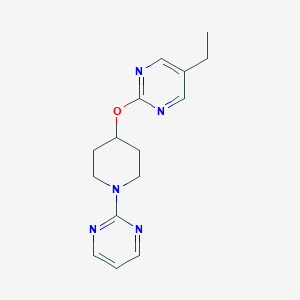
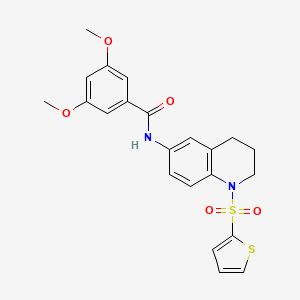

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2863663.png)
![4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2863664.png)
![N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863665.png)
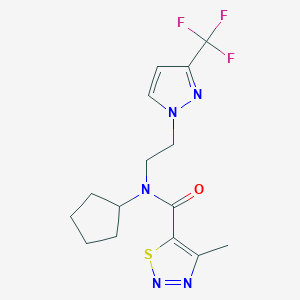


![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)
